Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride

Catalog No.
S13124442
CAS No.
M.F
C10H10ClNO2S
M. Wt
243.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate h...

Product Name

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride

IUPAC Name

methyl 5-amino-1-benzothiophene-2-carboxylate;hydrochloride

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

InChI

InChI=1S/C10H9NO2S.ClH/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9;/h2-5H,11H2,1H3;1H

InChI Key

SFDREXXEEPJXAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)N.Cl

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride is an organic compound characterized by the molecular formula C10H10ClNO2SC_{10}H_{10}ClNO_2S and a molecular weight of approximately 207.25 g/mol. This compound features a benzo[b]thiophene core, which is a bicyclic structure containing both benzene and thiophene rings. The presence of an amino group and a carboxylate ester contributes to its potential reactivity and biological activity. The hydrochloride form indicates that it is a salt, enhancing its solubility in water, which is beneficial for various applications in medicinal chemistry and biological research .

, typical of compounds containing amino and carboxylate functional groups:

  • Acid-Base Reactions: The amino group can act as a base, while the carboxylate can act as an acid.
  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Esterification: The carboxylate moiety can react with alcohols to form esters under acidic conditions.
  • Reduction Reactions: The nitro or carbonyl groups (if present) can be reduced to amines or alcohols, respectively.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications in drug development .

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride exhibits various biological activities, making it a subject of interest in pharmacological studies. Preliminary research suggests potential:

  • Antimicrobial Properties: Some derivatives of benzo[b]thiophene have shown activity against bacteria and fungi.
  • Anticancer Activity: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Certain derivatives exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

The specific mechanisms of action and efficacy need further investigation through clinical studies .

The synthesis of methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride can be achieved through several methods:

  • Condensation Reactions: Starting from commercially available thiophene derivatives, condensation with suitable amines can yield the desired product.
  • Nitration followed by Reduction: Nitration of a benzo[b]thiophene followed by reduction can introduce amino groups at specific positions.
  • Carboxylation: The introduction of the carboxylate group can be achieved through carboxylation reactions using carbon dioxide under basic conditions.

Each method may vary in yield and purity, necessitating optimization for specific applications .

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride has several applications:

  • Pharmaceutical Development: As a potential lead compound in drug discovery for antimicrobial or anticancer agents.
  • Chemical Research: Used as a building block in organic synthesis to develop more complex molecules.
  • Biological Studies: Investigated for its effects on cellular mechanisms, particularly in cancer and inflammation research.

Its unique structure allows it to serve as a versatile intermediate in synthetic organic chemistry .

Interaction studies involving methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Studies may explore its role as an inhibitor of specific enzymes implicated in disease pathways.
  • Receptor Binding: Investigating its interaction with receptors could elucidate its pharmacological profile.
  • Protein-Ligand Interactions: Understanding how this compound interacts with proteins can inform its mechanism of action and therapeutic potential.

These studies are crucial for assessing the viability of this compound as a therapeutic agent .

Several compounds share structural similarities with methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 7-amino-benzo[b]thiophene-2-carboxylate20699-86-90.94
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate20699-85-x0.87
Methyl benzo[b]thiophene-2-carboxylate22913-24-20.86
Ethyl 3-amino-benzo[b]thiophene-2-carboxylate34761-09-60.85
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate34084-89-40.82

Uniqueness

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct biological activities compared to other similar compounds. Its amino group positioning plays a critical role in enhancing its reactivity and potential therapeutic effects .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

243.0120774 g/mol

Monoisotopic Mass

243.0120774 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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